Chondroitin Sulfate

Description

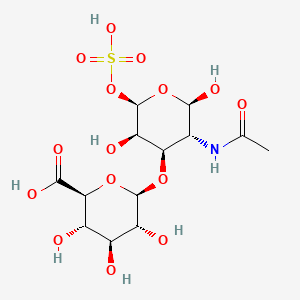

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Structural Characterization and Advanced Analytical Methodologies

Monosaccharide Compositional Analysis

The fundamental structure of chondroitin (B13769445) sulfate (B86663) is a polysaccharide chain built from specific repeating sugar units. nih.gov Analytical methods to confirm this composition often involve acid hydrolysis to break the polysaccharide into its constituent monosaccharides, followed by derivatization and chromatographic analysis, such as high-performance liquid chromatography (HPLC). nih.gov

The backbone of the chondroitin sulfate polymer consists of repeating disaccharide units. unina.itoup.com Each unit is composed of two alternating monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.netcd-bioparticles.net These monosaccharides are linked by alternating β(1→3) and β(1→4) glycosidic bonds. researchgate.net Specifically, the structure is characterized by a repeating sequence of [-4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1-]. unina.it This fundamental disaccharide structure forms the scaffold upon which further modifications, primarily sulfation, occur. oup.com In some instances, a portion of the D-glucuronic acid residues can be epimerized to L-iduronic acid (IdoA), which results in the formation of dermatan sulfate, previously known as chondroitin sulfate B. wikipedia.orgresearchgate.net

Sulfation Pattern Elucidation and Isomeric Analysis

The most significant source of structural heterogeneity in chondroitin sulfate is the pattern of sulfation along the polysaccharide chain. wikipedia.org Sulfate groups are covalently bonded to the disaccharide units at various positions, creating a high degree of complexity. wikipedia.org This sulfation is carried out by specific sulfotransferase enzymes. nih.govmdpi.com The arrangement of these sulfate groups is not random and gives rise to distinct isomers with different biological activities. researchgate.netmdpi.com Analyzing these patterns is crucial and is typically achieved through a combination of enzymatic digestion and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. unina.itnih.gov

Sulfate groups are most commonly found on the N-acetylgalactosamine (GalNAc) residue. mdpi.com The position of these sulfate groups defines the primary isomeric forms of chondroitin sulfate:

Chondroitin-4-sulfate (formerly Chondroitin Sulfate A): The sulfate group is attached at the carbon-4 position of the GalNAc sugar. hmdb.caresearchgate.net

Chondroitin-6-sulfate (formerly Chondroitin Sulfate C): The sulfate group is attached at the carbon-6 position of the GalNAc sugar. hmdb.caresearchgate.net

In addition to these common monosulfated forms, disulfated units also exist, particularly in chondroitin sulfate from marine sources. wikipedia.orgunina.it These include:

Chondroitin-2,6-sulfate (Chondroitin Sulfate D): Sulfated at carbon-2 of GlcA and carbon-6 of GalNAc. hmdb.caresearchgate.net

Chondroitin-4,6-sulfate (Chondroitin Sulfate E): Disulfated at both the carbon-4 and carbon-6 positions of the GalNAc residue. hmdb.caresearchgate.net

The table below summarizes the most common chondroitin sulfate disaccharide units and their sulfation patterns. hmdb.caunina.itresearchgate.netresearchgate.net

| Disaccharide Unit | Abbreviation | Sulfation Position(s) |

| Chondroitin-4-sulfate | CS-A | 4-O-sulfation on GalNAc |

| Chondroitin-6-sulfate | CS-C | 6-O-sulfation on GalNAc |

| Chondroitin-2,6-sulfate | CS-D | 2-O-sulfation on GlcA and 6-O-sulfation on GalNAc |

| Chondroitin-4,6-sulfate | CS-E | 4-O- and 6-O-sulfation on GalNAc |

| Non-sulfated Chondroitin | CS-0 | No sulfation |

Analytical techniques such as high-performance liquid chromatography (HPLC) on amino or amido columns, strong anion exchange chromatography, and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and quantify these isomeric forms after enzymatic digestion of the polysaccharide chain. nih.govmdpi.com Gas-phase hydrogen/deuterium exchange combined with ion mobility spectrometry has also emerged as a rapid method for resolving 4S- and 6S-CS isomers. nih.gov

The sulfate and carboxyl groups on the disaccharide units give chondroitin sulfate a high negative charge density at physiological pH. nih.govmdpi.com The degree of sulfation (DS), defined as the average number of sulfate groups per disaccharide unit, is a critical parameter that directly influences this charge density. mdpi.comnih.gov This property is fundamental to many of its biological interactions, including the electrostatic binding to positively charged molecules like growth factors. mdpi.comnih.gov

Deciphering this sequence is a significant analytical challenge. Methodologies for sequencing involve controlled chemical or enzymatic fragmentation of the polysaccharide chain followed by detailed analysis of the resulting oligosaccharides. nih.govoup.com One approach involves:

Labeling the reducing end of the chondroitin sulfate chain with a fluorescent tag. nih.govoup.com

Partial digestion of the labeled chain with an enzyme like hyaluronidase (B3051955) to generate a series of oligosaccharides of varying lengths. nih.govoup.com

Further digestion of the separated oligosaccharides into their constituent disaccharides using a specific chondroitin lyase. nih.govoup.com

Analysis of the resulting fluorescently labeled disaccharides via HPLC to determine the composition at each position relative to the reducing end. nih.govoup.comnih.gov

This complex analysis provides information on the distribution of sulfated units within the chain, revealing, for example, that certain residues may be enriched in specific regions of the polysaccharide. nih.gov

Molecular Weight and Polysaccharide Chain Length Determination

Chondroitin sulfate is a polydisperse polymer, meaning it exists as a mixture of chains with different lengths and, consequently, a range of molecular weights. youtube.comresearchgate.net The molecular weight can vary significantly depending on the source, with terrestrial animal sources typically yielding chains below 45 kDa, while some marine sources can have molecular weights up to 70 kDa or higher. wikipedia.org A single chondroitin sulfate chain can be composed of over 100 individual sugar units. wikipedia.org

Determining the molecular weight and its distribution is essential for characterizing chondroitin sulfate. Several analytical techniques are used for this purpose, with size-exclusion chromatography (SEC) being one of the most common. jascoinc.comresearchgate.net

| Analytical Method | Principle | Type of Measurement | Key Features |

| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first. | Relative Molecular Weight | Requires calibration with standards (e.g., Pullulan). jascoinc.comjasco.hu The accuracy can be affected by structural differences between the sample and standards. researchgate.net |

| SEC with Multi-Angle Laser Light Scattering (SEC-MALLS) | SEC is coupled with a MALLS detector, which measures the intensity of light scattered by the molecules at multiple angles. | Absolute Molecular Weight | Does not require column calibration with standards. Provides a direct, accurate measurement of the absolute molecular weight and its distribution. researchgate.net |

The choice of method is critical, as relative methods using standards that differ structurally from chondroitin sulfate can lead to inaccuracies. researchgate.net SEC-MALLS is considered a more accurate and reliable method for determining the absolute molecular weight of this complex polysaccharide. researchgate.net

Heterogeneity in Molecular Weight Distribution

Chondroitin sulfate is characterized by its considerable heterogeneity, which is evident in its wide-ranging molecular weight and diverse charge density. nih.gov Naturally occurring chondroitin sulfate can have a molecular weight that varies significantly, typically ranging from 50 to 100 kDa. nih.gov The commercial extraction and purification processes, often from animal cartilages such as bovine, porcine, or avian sources, can lead to some degradation of the molecule. nih.govdrugfuture.com This results in a reduction of the molecular weight to a range of approximately 10 to 40 kDa. nih.gov One study analyzing chondroitin sulfate sodium salt using size exclusion chromatography (SEC) reported molecular weights ranging from 20,000 to 50,000. jasco-global.comjascoinc.com Another analysis using SEC with a multi-angle laser light scattering (MALLS) detector determined the weight average molecular weight (Mw) to be 37,700 and 37,900 under different mobile phase conditions. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of chondroitin sulfate. Both ¹H and ¹³C NMR provide detailed information about the composition and structure of the polysaccharide.

In ¹H NMR spectra of chondroitin sulfate, characteristic signals can be assigned to specific protons within the repeating disaccharide unit. mdpi.com For instance, the methyl protons of the N-acetylgalactosamine (GalNAc) residue typically appear around 2.02 ppm. mdpi.com The anomeric protons (H-1) of GalNAc and glucuronic acid (GlcA) are observed at approximately 4.53 ppm and 4.48 ppm, respectively. mdpi.com

¹³C NMR spectroscopy offers a more resolved spectrum, allowing for a more complete characterization. nih.gov Key signals in the ¹³C NMR spectrum include those for the anomeric carbons (C-1) of GlcA and GalNAc, which are found in the regions of 104.5–103.0 ppm and 101.9–100.1 ppm, respectively. mdpi.com The positions of sulfation can also be identified; for example, a signal at 76.5 ppm is characteristic of C-4 of a 4-sulfated GalNAc residue (GalNAc(4S)), while a signal around 67.2 ppm is assigned to C-6 of a 6-sulfated GalNAc residue (GalNAc(6S)). mdpi.com Two-dimensional NMR techniques, such as ¹H, ¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used for the quantitative determination of chondroitin sulfate and its variants. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| GalNAc Methyl Protons | ~2.02 | - |

| H-1 of GalNAc | ~4.53 | - |

| H-1 of GlcA | ~4.48 | - |

| C-1 of GlcA | - | 103.0 - 104.5 |

| C-1 of GalNAc | - | 100.1 - 101.9 |

| C-4 of GalNAc(4S) | - | ~76.5 |

| C-6 of GalNAc(6S) | - | ~67.2 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Sulfation Pattern Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in chondroitin sulfate and providing a "fingerprint" of its sulfation pattern. The FTIR spectrum of chondroitin sulfate exhibits several characteristic absorption bands. A broad peak around 3400 cm⁻¹ is attributed to the overlapping stretching vibrations of –OH and N–H groups. mdpi.com The peak at approximately 2930 cm⁻¹ corresponds to the C–H stretching vibration of methyl or methylene (B1212753) groups. mdpi.com

The amide bands are also prominent, with a peak around 1636 cm⁻¹ corresponding to the amide I band (C=O stretching) and a peak near 1560 cm⁻¹ representing the amide II band (–NH bending). mdpi.com The presence of sulfate groups is confirmed by characteristic peaks for S=O stretching vibrations. nih.gov The positions of these sulfate-related peaks can help to distinguish between different sulfation patterns, such as chondroitin-4-sulfate and chondroitin-6-sulfate. thaiscience.info For example, the presence of a peak corresponding to the S=O bond is indicative of successful sulfation. mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | –OH and N–H stretching |

| ~2930 | C–H stretching (methyl/methylene) |

| ~1636 | Amide I (C=O stretching) |

| ~1560 | Amide II (–NH bending) |

| Characteristic peaks | S=O stretching (sulfate groups) |

Mass Spectrometry (MS) and Tandem MS Approaches for Disaccharide and Oligosaccharide Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the detailed structural analysis of chondroitin sulfate, particularly for determining the composition and sequence of its disaccharide and oligosaccharide units. acs.org Electrospray ionization mass spectrometry (ESI-MS) is effective for determining the mass of chondroitin sulfate oligosaccharides, which provides information on the chain length and the number of sulfate groups. nih.gov

For more detailed structural information, chondroitin sulfate is often enzymatically digested, for example with chondroitinase ABC, to produce a mixture of unsaturated disaccharides. nih.gov These disaccharides can then be analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average sulfation pattern of the original molecule. nih.gov

Tandem MS (MS/MS) is particularly powerful for distinguishing between sulfation positional isomers (e.g., 4-sulfated vs. 6-sulfated GalNAc) and uronic acid epimers. acs.org By selecting a specific ion in the first stage of mass spectrometry and then inducing its fragmentation, a characteristic pattern of product ions is generated that can be used for structural elucidation. acs.org This technique allows for the analysis of individual components within a complex mixture, reducing the need for extensive purification. acs.org Multi-stage tandem MS (MSⁿ) can be employed for sequencing longer oligosaccharides by systematically fragmenting them into smaller, more easily analyzable units. nih.gov

Chromatographic and Electrophoretic Separations

Various chromatographic and electrophoretic techniques are employed for the separation, purification, and analysis of chondroitin sulfate and its constituent disaccharides.

Chromatographic methods are widely used for the analysis of chondroitin sulfate-derived disaccharides. These include:

High-Performance Liquid Chromatography (HPLC) with various column types, such as amido and amino columns, for the separation of underivatized unsaturated disaccharides. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) , often coupled with mass spectrometry, provides excellent sensitivity for disaccharide analysis. mtak.hunih.govresearchgate.net

Size-Exclusion Chromatography (SEC) is used to determine the molecular weight and molecular weight distribution of the intact polysaccharide chains. benthamdirect.com

Anion-exchange chromatography is another common technique for the fractionation of these anionic glycosaminoglycans. benthamdirect.com

Electrophoretic techniques are also utilized for the separation and analysis of chondroitin sulfate.

Capillary Zone Electrophoresis is one of the electromigration methods used for the analysis of 4- and 6-sulfated disaccharides. mdpi.com

Cellulose Acetate Membrane Electrophoresis (CAME) can separate chondroitin sulfate isomers and is used to detect impurities. nih.govresearchgate.net This method separates molecules based on their different electrophoretic mobilities. researchgate.net For instance, it can be used to separate chondroitin sulfate B from isomers A and C. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of chondroitin sulfate. It offers various modes of separation to elucidate different structural aspects of this complex polysaccharide.

Size Exclusion Chromatography (SEC-HPLC) is a powerful technique for determining the molecular weight distribution of chondroitin sulfate sodium salt. jascoinc.comjasco.co.ukservice.gov.uk This method separates molecules based on their size, with larger molecules eluting first. service.gov.uk Chondroitin sulfate, being a polymer, does not have a single molecular weight but rather a range, which can be characterized by averages such as the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights. jasco.co.ukjasco-global.com

In a typical SEC-HPLC analysis, a sample of chondroitin sulfate sodium salt is dissolved in an appropriate eluent, such as a phosphate (B84403) buffer, and passed through a column packed with porous particles. jascoinc.comjasco-global.com The extent to which the molecules can penetrate the pores determines their retention time. service.gov.uk A refractive index (RI) detector is commonly used for detection. jascoinc.comjasco.co.uk To obtain quantitative molecular weight data, a calibration curve is generated using standards of known molecular weight, such as Pullulan standards. jascoinc.comjasco-global.com The molecular weight of chondroitin sulfate typically ranges from 20,000 to 50,000 Daltons. jascoinc.comjasco.co.uknorlab.com

Table 1: Example Parameters for SEC-HPLC Analysis of Chondroitin Sulfate Sodium Salt

| Parameter | Value |

| Column | Shodex Asahipak GF-510 HQ jascoinc.comjasco-global.com |

| Eluent | 0.04 M Sodium dihydrogen phosphate - 0.06 M Disodium hydrogen phosphate jascoinc.comjasco-global.com |

| Flow Rate | 0.6 mL/min jascoinc.comjasco-global.com |

| Column Temperature | 30 ºC jascoinc.comjasco-global.com |

| Detector | Refractive Index (RI) jascoinc.comjasco.co.uk |

| Calibration Standards | Pullulan (e.g., Shodex STANDARD P-82) jascoinc.comjasco-global.com |

This table presents typical experimental conditions for the analysis of chondroitin sulfate sodium salt using SEC-HPLC.

To determine the disaccharide composition of chondroitin sulfate, the polysaccharide is first enzymatically digested into its constituent unsaturated disaccharides. mdpi.comresearchgate.net Ion-pair liquid chromatography, often coupled with ultraviolet (UV) detection, is then employed to separate and quantify these disaccharides. researchgate.netjst.go.jp This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged disaccharides, allowing for their separation on a reversed-phase column. nih.gov

The various disaccharide units that can be identified include the "A-type unit" (ΔDi-4S), which is predominant in mammalian cartilage, and the "C-type unit" (ΔDi-6S), which is a major component in shark cartilage. service.gov.ukjst.go.jp Other disaccharides, such as the non-sulfated unit (ΔDi-0S) and various di-sulfated units, can also be quantified. service.gov.ukmdpi.com The separation is typically achieved using a C18 column and a mobile phase containing an ion-pairing agent like hexylamine. service.gov.uknih.gov The unsaturated disaccharides absorb UV light at approximately 230-232 nm, enabling their detection and quantification. mdpi.comoup.com

Table 2: Common Unsaturated Disaccharides of Chondroitin Sulfate

| Disaccharide Unit | Abbreviation | Common Source |

| [-4)GlcA(β1-3)GalNAc4S(β1-] | A-type unit (ΔDi-4S) | Mammalian/Chicken Tracheal Cartilage jst.go.jp |

| [-4)GlcA(β1-3)GalNAc6S(β1-] | C-type unit (ΔDi-6S) | Shark/Salmon Nasal Cartilage jst.go.jp |

| [-4)GlcA2S(β1-3)GalNAc6S(β1-] | D-type unit | Shark Cartilage jst.go.jp |

| [-4)GlcA(β1-3)GalNAc4S,6S(β1-] | E-type unit | Squid Cartilage jst.go.jp |

| GlcAβ1-3GalNAc | O unit (ΔDi-0S) | Non-sulfated unit mdpi.com |

This table outlines the common disaccharide units found in chondroitin sulfate and their typical sources.

Capillary Electrophoresis (CE) and Capillary Isotachophoresis (cITP) for Purity and Composition

Capillary Electrophoresis (CE) is a high-resolution technique used for the analysis of chondroitin sulfate, offering advantages in terms of speed and sensitivity. nih.govnih.gov It can be used to quantify chondroitin sulfate concentrations, screen for impurities like other glycosaminoglycans or DNA, and determine the disaccharide composition after enzymatic digestion. nih.govresearchgate.net The separation is based on the differential migration of charged molecules in an electric field within a narrow fused silica (B1680970) capillary. nih.gov For disaccharide analysis, the resulting unsaturated products from enzymatic digestion are detected by their UV absorbance at 232 nm. nih.gov

Capillary Isotachophoresis (cITP) is another electrophoretic technique that can be applied to the analysis of chondroitin sulfate. In cITP, analytes are separated into distinct zones based on their electrophoretic mobility, migrating at the same speed between a leading and a terminating electrolyte. isfcppharmaspire.com While less common than CE for routine analysis, cITP can be a valuable tool, particularly as a preconcentration step for other analytical methods. isfcppharmaspire.com

Agarose (B213101) and Polyacrylamide Gel Electrophoresis for GAG Chain Size and Composition

Gel electrophoresis, using either agarose or polyacrylamide gels, is a fundamental technique for assessing the size and homogeneity of chondroitin sulfate chains. researchgate.netnih.gov In this method, the negatively charged glycosaminoglycan (GAG) molecules migrate through a gel matrix under the influence of an electric field. nih.gov Their migration rate is inversely proportional to their size, allowing for the estimation of molecular weight by comparison with known standards. unimore.it

Agarose gels are typically used for separating larger GAG chains, while polyacrylamide gel electrophoresis (PAGE) offers higher resolution for a wider range of molecular weights. mdpi.comresearchgate.net After electrophoresis, the GAGs are visualized by staining with dyes such as Alcian Blue or toluidine blue. mdpi.comresearchgate.netnih.gov This technique can reveal the polydispersity of a chondroitin sulfate sample, indicating the distribution of chain lengths. nih.govnih.gov

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) for Enzymatic Degradation Products

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive method for the detailed analysis of the disaccharide composition of chondroitin sulfate. oup.comnih.gov This technique involves the enzymatic digestion of the chondroitin sulfate chain to produce disaccharides, which are then labeled with a fluorescent tag (fluorophore), such as 2-aminoacridone. oup.comnih.govresearchgate.net The fluorescently labeled disaccharides are subsequently separated by electrophoresis and detected using an imaging system. mybiosource.com

FACE provides a wealth of information, including the quantification of various sulfated and non-sulfated disaccharides in the picomole range. oup.comnih.gov It can identify internal disaccharides as well as those at the non-reducing end of the GAG chain. nih.gov The high sensitivity and resolution of FACE make it a powerful tool for analyzing the fine structural details of chondroitin sulfate from various biological sources. nih.govresearchgate.net

Enzymatic Probing for Structural Information

The use of specific enzymes, known as chondroitinases, is fundamental to the structural analysis of chondroitin sulfate. nih.govfrontiersin.org These enzymes cleave the glycosidic bonds within the polysaccharide chain, breaking it down into smaller, more easily analyzable fragments, primarily unsaturated disaccharides. nih.govfrontiersin.org The specific cleavage patterns of different chondroitinases provide valuable information about the structure of the original GAG chain.

Table 3: Common Enzymes Used in Chondroitin Sulfate Analysis

| Enzyme | EC Number | Action | Substrate(s) |

| Chondroitinase ABC | 4.2.2.20 / 4.2.2.21 | Endolytic and Exolytic | Chondroitin Sulfate, Dermatan Sulfate, Hyaluronic Acid frontiersin.org |

| Chondroitinase AC | 4.2.2.5 | Endolytic | Chondroitin Sulfate, Hyaluronic Acid frontiersin.org |

| Chondroitinase B | 4.2.2.- | Endolytic | Dermatan Sulfate mdpi.com |

This table summarizes the key enzymes used for the structural analysis of chondroitin sulfate, their mode of action, and their primary substrates.

Compound Names Mentioned

Interactions with Cations and Conformational Dynamics

The interaction of chondroitin sulfate with cations and its inherent conformational flexibility are critical to its biological functions. These properties are investigated through a combination of experimental techniques and computational modeling, providing insights into the molecular basis of its interactions with other biological molecules.

The anionic nature of chondroitin sulfate, conferred by its sulfate and carboxylate groups, facilitates its interaction with various metal cations. These interactions can influence the conformation and biological activity of the polysaccharide.

Calcium (Ca²⁺): The binding of calcium ions to chondroitin sulfate has been studied using techniques such as equilibrium dialysis. These studies have revealed that the formation constant for the calcium-chondroitin sulfate complex is influenced by factors like ionic strength and the ratio of calcium to glucuronate residues. cdnsciencepub.com At low ionic strength, the binding is more pronounced. Infrared spectroscopy has suggested the existence of different binding modes for calcium with proteoglycans. cdnsciencepub.com Molecular modeling has also been employed to explore the coordination of calcium ions, indicating a preferential stereospecificity for Ca²⁺ compared to Na⁺. nih.gov Furthermore, molecular dynamics simulations have shown that both carboxylate and sulfate groups are involved in calcium binding, which can favor more compact conformations of the chondroitin sulfate chain. acs.org

Copper(II) (Cu²⁺): The interaction between chondroitin sulfate and copper(II) ions has been investigated in the context of its potential role in modulating oxidative processes. Studies have shown that chondroitin-4-sulfate can inhibit copper-induced low-density lipoprotein (LDL) oxidation. nih.gov This protective effect is suggested to be dependent on the sulfation pattern, with the sulfate group at position 4 of the N-acetylgalactosamine residue being crucial. nih.gov The interaction is thought to involve the chelation of Cu²⁺ ions by the chondroitin sulfate chain.

Iron(II) (Fe²⁺) and Iron(III) (Fe³⁺): The binding of iron ions to chondroitin sulfate has also been explored. Chondroitin sulfate can be physically crosslinked with Fe(III) ions to form polymeric particles. nih.gov This interaction is primarily ionic, occurring between the deprotonated carboxylic acid groups of the chondroitin sulfate polymer and the ferric ions. nih.gov Such complexes have been investigated for various biomedical applications.

| Metal Ion | Analytical Method | Key Findings |

|---|---|---|

| Calcium (Ca²⁺) | Equilibrium Dialysis, Infrared Spectroscopy, Molecular Modeling, Molecular Dynamics | Binding influenced by ionic strength; involves both carboxylate and sulfate groups; induces conformational changes. acs.orgcdnsciencepub.com |

| Copper(II) (Cu²⁺) | Spectrophotometry (in the context of LDL oxidation) | Chondroitin-4-sulfate inhibits Cu²⁺-mediated LDL oxidation; sulfation pattern is important for interaction. nih.gov |

| Iron(II) (Fe²⁺) / Iron(III) (Fe³⁺) | Physical Crosslinking Studies | Forms complexes through ionic interactions with carboxylic acid groups, leading to the formation of polymeric particles. nih.gov |

Molecular modeling and biophysical simulations are powerful tools for investigating the conformational dynamics of chondroitin sulfate at an atomic level. These computational approaches provide insights that are often inaccessible through experimental methods alone.

Molecular mechanics, utilizing force fields such as MM3, has been applied to calculate the adiabatic energy maps for the disaccharide units of chondroitin, chondroitin-4-sulfate, and chondroitin-6-sulfate. nih.gov These studies have shown that chondroitin sulfate chains behave as semi-rigid polymers, with the stiffness varying depending on the sulfation pattern (chondroitin-4-sulfate > chondroitin > chondroitin-6-sulfate). nih.gov These models also predict the existence of numerous stable helical conformations.

More advanced molecular dynamics (MD) simulations, using force fields like GLYCAM06 and CHARMM in explicit solvent, have provided a more detailed understanding of chondroitin sulfate's conformational landscape. nih.govmdpi.com These simulations have explored the torsional space of the glycosidic linkages, revealing that 1→3-linked sequences are generally more flexible than 1→4-linked sequences. nih.gov The reduced flexibility of the 1→4 linkage is attributed to intramolecular hydrogen bonding. The choice of the water model (e.g., TIP3P, TIP4P) in these simulations can influence the observed hydrogen bonding patterns, with some models favoring direct intramolecular bonds and others favoring water-mediated bridges. cellulosechemtechnol.ro

These simulations have also highlighted the impact of sulfation on the conformational dynamics. An increase in the level of sulfation leads to a more rugged energy landscape, suggesting that different sulfation patterns create unique electrostatic surfaces for protein recognition. nih.govnih.gov The combination of NMR spectroscopy and molecular modeling has been used to study the conformations of specific chondroitin sulfate oligosaccharides, revealing how sulfation patterns influence their three-dimensional structure and their recognition by antibodies.

Biosynthesis and Enzymatic Pathways

Cellular and Subcellular Localization of Chondroitin (B13769445) Sulfate (B86663) Proteoglycan Synthesis

The journey of CSPG synthesis spans several cellular compartments. The core protein is initially synthesized in the rough endoplasmic reticulum (ER). nih.govresearchgate.net From there, it is transported to the Golgi apparatus, the primary site for the addition and modification of the glycosaminoglycan chains. nih.govrupress.orgjneurosci.org

Specifically, the addition of N-linked oligosaccharides to the core protein occurs in the rough ER. nih.gov However, the elongation of the chondroitin sulfate chains and their subsequent sulfation are predominantly carried out in the medial and trans-Golgi cisternae. rupress.orgnih.gov This spatial separation ensures the sequential and orderly assembly of the final proteoglycan. Studies have shown that while the proteoglycan protein core can be found in the rough ER, the actual chondroitin sulfate chains are only detectable in the Golgi complex. researchgate.netrupress.org

The synthesis of the Ia-associated chondroitin sulfate proteoglycan has been observed to be predominantly carried out by B lymphocytes in the spleen. nih.gov Additionally, peritoneal exudate macrophages have also been shown to produce this specific CSPG. nih.gov

Glycosyltransferase Activity in Polysaccharide Chain Elongation

The elongation of the chondroitin sulfate polysaccharide chain is a critical step catalyzed by a family of enzymes known as glycosyltransferases. This process involves the sequential addition of two alternating sugar units: D-glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). nih.gov

The initiation of chain elongation begins with the transfer of a GalNAc residue to a specific tetrasaccharide linkage region on the core protein. frontiersin.org Following this, GlcA and GalNAc residues are added alternately to the non-reducing end of the growing chain. frontiersin.orgresearchgate.net This polymerization is carried out by bifunctional enzymes called chondroitin synthases (CHSY), which possess both glucuronyltransferase and N-acetylgalactosaminyltransferase activities. nih.govresearchgate.net

The elongation reaction is a dynamic process, and under optimal in vitro conditions, the addition of up to eight or ten sugar residues can occur. ucla.edu The pH plays a crucial role in determining the structure of the non-reducing terminal, with different pH levels favoring the addition of either GalNAc or GlcA. ucla.edu

A variety of glycosyltransferases are involved in this process, each with specific roles. For instance, a novel N-acetylgalactosaminyltransferase has been identified that participates in both the initiation and elongation of the chondroitin sulfate chain. nih.gov

Sulfotransferase Mechanisms and Specificity in Chondroitin Sulfation

The final step in chondroitin sulfate biosynthesis is sulfation, a modification that is crucial for the biological function of the molecule. This process is mediated by a group of enzymes called sulfotransferases.

Several chondroitin sulfotransferases have been identified and characterized, each exhibiting specificity for the position of sulfation on the GalNAc residue. caldic.com These enzymes belong to the sulfotransferase family and are responsible for transferring a sulfate group to the chondroitin chain. wikipedia.org

Chondroitin-4-O-sulfotransferases (C4STs) : These enzymes, such as C4ST-1, C4ST-2, and C4ST-3, catalyze the transfer of sulfate to the 4-O-position of GalNAc. nih.govfrontiersin.org While C4ST-1 and C4ST-3 have similar specificities, their expression patterns suggest distinct biological roles. nih.gov

Chondroitin-6-O-sulfotransferase (C6ST) : This enzyme is responsible for sulfation at the 6-O-position of GalNAc. frontiersin.org

Dermatan-4-O-sulfotransferase (D4ST) : This enzyme sulfates the 4-O-position of GalNAc residues within dermatan sulfate, a related glycosaminoglycan. caldic.com

GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) : This enzyme adds a sulfate group to the 6-O-position of a pre-existing 4-O-sulfated GalNAc residue, leading to the formation of disulfated disaccharides. caldic.com

Uronyl 2-O-sulfotransferase (UST) : This enzyme catalyzes the 2-O-sulfation of the GlcA residue. caldic.com

The specific combination of these sulfotransferases determines the final sulfation pattern of the chondroitin sulfate chain, which in turn dictates its biological activity.

The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.orgoup.com PAPS is synthesized in the cytoplasm and then transported into the Golgi lumen by specific transporter molecules. oup.com

The availability of PAPS within the Golgi is a critical factor regulating the extent of chondroitin sulfate sulfation. oup.comoup.com Studies have shown that increasing the levels of the PAPS transporter can enhance the sulfation of chondroitin sulfate. oup.comoup.com The affinity of different sulfotransferases for PAPS can also influence the sulfation patterns of various glycosaminoglycans. For example, heparan sulfate sulfotransferases have a higher affinity for PAPS than chondroitin sulfate sulfotransferases, leading to preferential sulfation of heparan sulfate when PAPS levels are limited. frontiersin.org

The interaction between the sulfotransferase, the chondroitin acceptor, and PAPS is a regulated process. For instance, protamine has been shown to increase the affinity of a sulfotransferase for PAPS, thereby activating the sulfation process. nih.gov

Regulatory Mechanisms of Chondroitin Sulfate Biosynthesis

The biosynthesis of chondroitin sulfate is a tightly regulated process, ensuring the production of structurally diverse molecules with specific functions. nih.gov Regulation occurs at multiple levels, including enzyme expression and the availability of substrates.

The expression of the various glycosyltransferases and sulfotransferases is cell-type specific and can be regulated by growth factors and signaling pathways. nih.govcaldic.com This differential expression contributes to the structural heterogeneity of chondroitin sulfate chains observed in different tissues and during development. caldic.com

Furthermore, modifications within the tetrasaccharide linkage region, such as sulfation, can influence the subsequent elongation of the chondroitin sulfate chain. nih.gov The availability of the sulfate donor PAPS, as discussed previously, is another key regulatory point. frontiersin.orgoup.comoup.com

Recombinant Biosynthesis and Engineered Production Strategies

Traditional methods of obtaining chondroitin sulfate from animal sources present challenges related to safety and sustainability. nih.govnih.gov This has driven the development of recombinant biosynthesis and engineered production strategies in microbial hosts.

Metabolic engineering has been employed to produce chondroitin in non-pathogenic strains of Escherichia coli. nih.gov By expressing genes from pathogenic E. coli K4, which naturally produces a chondroitin-like capsule, researchers have achieved significant yields of chondroitin. nih.gov This unsulfated chondroitin can then serve as a precursor for the enzymatic synthesis of chondroitin sulfate. nih.gov

Similarly, recombinant systems have been developed for the production of specific chondroitin sulfotransferases. frontiersin.orgnih.gov For example, functional chondroitin 4-sulfate 6-O-sulfotransferase has been successfully expressed in E. coli, enabling the recombinant biosynthesis of chondroitin sulfate E. nih.gov These enzymatic and microbial strategies offer a promising alternative for the large-scale and controlled production of chondroitin sulfate with defined structures. nih.govportlandpress.com

Enzymatic Degradation and Modifications

Chondroitin (B13769445) Sulfate (B86663) Lyases (Chondroitinases)

Chondroitin sulfate lyases, or chondroitinases, are a class of enzymes that degrade chondroitin sulfate via a β-elimination mechanism. portlandpress.com This process cleaves the glycosidic bond and results in the formation of an unsaturated uronic acid at the non-reducing end of the resulting oligosaccharide. nih.gov These enzymes are classified based on their substrate specificity and can be either endolytic, cleaving within the polysaccharide chain, or exolytic, cleaving from the ends. frontiersin.org

Enzyme Structures and Catalytic Mechanisms

The three-dimensional structures of several chondroitin lyases have been elucidated, revealing key insights into their function. Chondroitin AC lyases, for instance, typically consist of two domains: an N-terminal α-helical domain and a C-terminal β-sheet domain. scispace.com The catalytic machinery and a significant portion of the substrate-binding site are located within the N-terminal domain. scispace.com

A conserved catalytic tetrad of amino acid residues is central to the enzymatic mechanism of many chondroitin lyases. In chondroitin AC lyase from Flavobacterium heparinum, this tetrad is composed of Histidine (His)225, Tyrosine (Tyr)234, Arginine (Arg)288, and Glutamic acid (Glu)371. mdpi.comacs.org The proposed catalytic mechanism involves the following key steps:

Proton Abstraction: A general base, often a Histidine or Tyrosine residue, abstracts a proton from the C5 position of the glucuronic acid. acs.orgnih.gov

Charge Neutralization: An Arginine residue helps to neutralize the negative charge of the carboxyl group on the uronic acid, stabilizing the intermediate. mdpi.comacs.org

Proton Donation: A Tyrosine residue acts as a proton donor to the oxygen of the glycosidic bond, facilitating the cleavage of the leaving group. mdpi.com

The table below summarizes the key catalytic residues and their proposed functions in chondroitin AC lyase.

| Residue | Proposed Function |

| Histidine (e.g., His225) | Acts as a general base, abstracting a proton from C5 of glucuronic acid. mdpi.comacs.org |

| Tyrosine (e.g., Tyr234) | Functions as a proton donor to the leaving group. mdpi.comacs.org |

| Arginine (e.g., Arg288) | Neutralizes the charge of the carboxylate group and stabilizes the enolate anion intermediate. mdpi.comacs.org |

| Glutamic acid (e.g., Glu371) | Contributes to the catalytic tetrad, likely involved in positioning other catalytic residues. mdpi.comacs.org |

Specificity Towards Different Sulfation Patterns and Uronic Acid Epimers

Chondroitinases exhibit a high degree of specificity for the sulfation pattern and the type of uronic acid epimer present in the chondroitin sulfate chain. This specificity is the basis for their classification. mdpi.com

Chondroitinase AC: This enzyme specifically cleaves chondroitin sulfate A (4-sulfated) and chondroitin sulfate C (6-sulfated), which both contain D-glucuronic acid. mdpi.comnih.gov It is generally not active against dermatan sulfate, which contains L-iduronic acid. nih.gov

Chondroitinase B: This enzyme is specific for dermatan sulfate, cleaving the linkages adjacent to L-iduronic acid residues. portlandpress.commdpi.com

Chondroitinase ABC: This class of enzymes demonstrates broad specificity, capable of degrading chondroitin sulfates A and C, as well as dermatan sulfate. portlandpress.comnih.gov This indicates an ability to recognize and process chains containing both D-glucuronic acid and its C5 epimer, L-iduronic acid. nih.gov Structural studies of chondroitinase ABC from Bacteroides thetaiotaomicron suggest the presence of two partially overlapping active sites to accommodate the different epimers. nih.gov

The specificity of these enzymes is also influenced by the sulfation pattern. For example, chondroitin AC lyase from Arthrobacter aurescens and Flavobacterium heparinum can act on sequences found within both chondroitin sulfate and some dermatan sulfate chains, but are inhibited by pure dermatan sulfate. scispace.com The interaction between the enzyme and the sulfate groups is crucial for substrate recognition and catalysis. In chondroitinase ABC I, a specific Arginine residue (Arg500) has been shown to interact with both 4-O-sulfated and 6-O-sulfated N-acetylgalactosamine residues. oup.com

The following table summarizes the specificity of the major types of chondroitinases.

| Enzyme | Substrate(s) | Uronic Acid Specificity |

| Chondroitinase AC | Chondroitin Sulfate A (CSA), Chondroitin Sulfate C (CSC), Hyaluronic Acid mdpi.comnih.gov | D-Glucuronic Acid mdpi.com |

| Chondroitinase B | Dermatan Sulfate (DS) portlandpress.commdpi.com | L-Iduronic Acid portlandpress.com |

| Chondroitinase ABC | CSA, CSC, DS, Hyaluronic Acid portlandpress.comnih.gov | D-Glucuronic Acid and L-Iduronic Acid nih.gov |

Sulfatase Activity in Chondroitin Sulfate Desulfation

Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters from a variety of substrates, including chondroitin sulfate. portlandpress.com These enzymes are essential for the complete degradation of chondroitin sulfate and play a key role in modifying its structure and function. nih.gov They are classified based on the position of the sulfate group they remove. nih.gov

Common chondroitin sulfate sulfatases include:

N-acetylgalactosamine-4-O-sulfatase: Removes the sulfate group from the C4 position of N-acetylgalactosamine. nih.gov

N-acetylgalactosamine-6-O-sulfatase: Removes the sulfate group from the C6 position of N-acetylgalactosamine. nih.gov

Hexuronate-2-O-sulfatase: Removes the sulfate group from the C2 position of the uronic acid residue. nih.gov

Most identified glycosaminoglycan sulfatases are exosulfatases, meaning they act on the terminal sugar residues of oligosaccharides that have already been partially degraded by lyases. portlandpress.com However, endosulfatases, which can remove sulfate groups from within an intact polysaccharide chain, have also been discovered. portlandpress.com A novel sulfatase isolated from the mollusc Anomalocardia brasiliana can desulfate both chondroitin 4- and 6-sulfates without prior depolymerization of the polysaccharide chain. nih.gov This suggests a different degradation pathway in this organism compared to vertebrates and bacteria. nih.gov

Generation of Defined Chondroitin Sulfate Oligosaccharides through Controlled Enzymatic Depolymerization

Controlled enzymatic depolymerization is a powerful technique for producing chondroitin sulfate oligosaccharides of specific sizes and defined structures. nih.gov This is typically achieved by using chondroitinases under controlled reaction conditions, such as incubation time and enzyme-to-substrate ratio. nih.govnih.gov

For example, an engineered chondroitinase ABC I has been used to controllably depolymerize chondroitin, yielding a range of oligosaccharides including disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides. nih.gov Similarly, testicular hyaluronidase (B3051955), a hydrolase, can be used to generate oligosaccharides from chondroitin sulfate with intact glucuronic acid at the non-reducing end, which is advantageous as it avoids the artificial unsaturated uronic acid created by lyases. nih.gov These defined oligosaccharides are invaluable tools for investigating the structure-activity relationships of chondroitin sulfate and exploring its biological functions. researchgate.net

Microbial Degradation Pathways and Enzyme Systems (e.g., Gut Microbiota)

The human gut microbiota possesses a sophisticated enzymatic machinery for the degradation of complex polysaccharides, including chondroitin sulfate. tandfonline.com Since chondroitin sulfate has a large molecular weight and is poorly absorbed, its degradation by intestinal bacteria is a crucial step in its metabolism following oral administration. researchgate.netresearchgate.net

Key bacterial genera in the gut known to degrade chondroitin sulfate include Bacteroides and, as more recently discovered, members of the Firmicutes phylum such as Hungatella. tandfonline.comasm.org These bacteria utilize specialized systems known as Polysaccharide Utilization Loci (PULs), which are clusters of genes that encode all the necessary proteins for binding, importing, and degrading a specific polysaccharide. tandfonline.com

The degradation process typically involves:

Initial Depolymerization: Extracellular or cell-surface-associated chondroitin lyases break down the large chondroitin sulfate polymer into smaller oligosaccharides. asm.org

Import: These oligosaccharides are then transported into the bacterial periplasm. asm.org

Further Degradation: A suite of periplasmic enzymes, including lyases and sulfatases, further breaks down the oligosaccharides into monosaccharides. asm.org

Studies have identified several bacterial species with potent chondroitin sulfate-degrading capabilities, such as Bacteroides salyersiae, Bacteroides thetaiotaomicron, and Clostridium hathewayi. nih.govnih.gov The degradation of chondroitin sulfate by the gut microbiota results in the production of unsaturated chondroitin sulfate oligosaccharides and short-chain fatty acids, which can have various physiological effects. nih.govfrontiersin.org The composition of an individual's gut microbiota can significantly influence the extent and products of chondroitin sulfate degradation, potentially explaining inter-individual differences in response to chondroitin sulfate supplementation. nih.gov

The table below lists some of the bacterial species from the human gut microbiota that are known to degrade chondroitin sulfate.

| Bacterial Species | Phylum | Key Findings |

| Bacteroides salyersiae | Bacteroidetes | A potent species for chondroitin sulfate degradation, producing high amounts of chondroitin sulfate oligosaccharides. nih.gov |

| Bacteroides thetaiotaomicron | Bacteroidetes | A well-characterized glycosaminoglycan degrader, known to utilize chondroitin sulfate. tandfonline.comnih.gov |

| Bacteroides ovatus | Bacteroidetes | Isolated from human gut microbiota and shown to degrade chondroitin sulfate A. nih.gov |

| Clostridium hathewayi | Firmicutes | A chondroitin sulfate A-degrading bacterium isolated from human microbiota. nih.gov |

| Hungatella hathewayi | Firmicutes | Efficiently degrades various glycosaminoglycans, including chondroitin sulfate A and dermatan sulfate. asm.org |

Molecular and Cellular Biological Roles in Vitro Studies

Extracellular Matrix Structural Integration and Mechanical Support Functions

Chondroitin (B13769445) sulfate (B86663) is a primary structural component of the extracellular matrix (ECM), the intricate network of molecules that provides structural and biochemical support to surrounding cells. pubcompare.ai In tissues like cartilage, chondroitin sulfate is a major glycosaminoglycan and is crucial for the tissue's resistance to compression. fda.gov Its significant negative charge and high hydrophilicity contribute to the osmotic properties of cartilage, enabling it to withstand mechanical stress. nih.gov

The integration of chondroitin sulfate into biomaterials, such as hydrogels and scaffolds, has been shown to enhance their mechanical properties and mimic the native ECM. nih.govharvard.edunih.gov For instance, incorporating chondroitin sulfate into hydrogels can improve their swelling capabilities and mechanical stiffness, which are tunable based on the polysaccharide content. nih.govnih.gov These engineered matrices provide a supportive environment for cells, influencing their behavior and function. harvard.edunih.gov

Table 1: Impact of Chondroitin Sulfate on Biomaterial Properties (In Vitro)

| Biomaterial | Chondroitin Sulfate Concentration | Observed Effect on Mechanical/Structural Properties |

| Poly(HEMA-co-METAC) Hydrogel | 1% and 2% w/w | Increased water uptake and swelling capability. nih.gov |

| Mineralized Collagen Scaffolds | Varied | Influenced mineral biosynthesis and overall scaffold structure. nih.gov |

| PEG-based Hydrogels | 5% and 7.5% (w/v) | Increased mechanical stiffness of cell-laden hydrogels after 21 days of culture. nih.gov |

Regulation of Cellular Processes

Beyond its structural role, chondroitin sulfate actively participates in the regulation of various cellular activities, including adhesion, migration, proliferation, and differentiation.

Cell Adhesion and Migration Modulation

Chondroitin sulfate proteoglycans (CSPGs), which are proteins substituted with one or more chondroitin sulfate chains, are key regulators of cell adhesion and migration. fda.gov Studies have shown that the interaction between cells and the ECM, mediated by molecules like chondroitin sulfate, is essential for cell movement. wright.edu The sulfation pattern of chondroitin sulfate chains can influence these interactions, with different patterns either promoting or inhibiting neuronal cell adhesion. For example, neurons have been observed to prefer surfaces with specific chondroitin sulfate sulfation patterns (CS-A, CS-B, and CS-E) while avoiding others (CS-C). The presence of chondroitin sulfate in engineered scaffolds has been shown to support cell attachment and spreading, which are prerequisites for migration. researchgate.net

Regulation of Cell Proliferation and Differentiation

Chondroitin sulfate plays a significant role in controlling cell proliferation and differentiation. fda.gov In vitro studies have demonstrated that chondroitin sulfate can influence the differentiation of various cell types, including mesenchymal stem cells (MSCs) and neuronal precursor cells. fda.govnih.govcsic.es For instance, hydrogels containing chondroitin sulfate have been shown to support the chondrogenic (cartilage-forming) differentiation of MSCs. nih.gov The concentration of chondroitin sulfate within these hydrogels can be optimized to enhance the deposition of new cartilage matrix. nih.gov Furthermore, chondroitin sulfate has been observed to accelerate the proliferation of keratinocytes, suggesting its role in wound healing processes. wright.edu

Table 2: Influence of Chondroitin Sulfate on Cell Proliferation and Differentiation (In Vitro)

| Cell Type | Experimental System | Key Findings |

| Multipotent Neural Precursor Cells | Cell Culture | Chondroitin sulfate proteoglycans regulate growth and differentiation through the integrin signaling pathway. fda.gov |

| Human Mesenchymal Stem Cells (hMSCs) | 3D Hydrogel Scaffolds | Chondroitin sulfate-containing hydrogels promoted chondrogenic differentiation, with optimal concentrations leading to increased neocartilage deposition. nih.gov |

| Keratinocytes | Hydrogel Culture | Chondroitin sulfate-based hydrogels accelerated keratinocyte proliferation by an average of 81% compared to a control. wright.edu |

| Neural Precursor Cells | Cell Culture with Growth Factors | The sulfation pattern of chondroitin sulfate influenced neuronal differentiation. csic.es |

Influence on Morphogenesis and Organogenesis

The regulatory roles of chondroitin sulfate in cell adhesion, migration, and differentiation have profound implications for the complex processes of morphogenesis (the development of shape) and organogenesis (the development of organs). fda.gov Chondroitin sulfate proteoglycans are prominent components of the extracellular matrix in the central nervous system and are believed to play crucial roles in controlling neuronal development. fda.gov The interaction of cells with the chondroitin sulfate-rich ECM is a key factor in guiding tissue formation and patterning during embryonic development. nih.gov The ability of chondroitin sulfate to interact with growth factors further underscores its importance in regulating developmental signaling pathways. csic.es

Interplay with Proteins and Ligands in the Extracellular Environment

The biological functions of chondroitin sulfate are intricately linked to its ability to interact with a wide array of proteins and ligands within the extracellular space.

Glycosaminoglycan-Protein Interaction Dynamics

The negatively charged sulfate and carboxyl groups on chondroitin sulfate chains facilitate electrostatic interactions with positively charged domains on various proteins. fda.gov These interactions are crucial for a multitude of biological processes. For example, chondroitin sulfate can bind to growth factors, such as bone morphogenetic protein-2 (BMP-2) and basic fibroblast growth factor (bFGF), modulating their stability and activity. pubcompare.airesearchgate.net This binding can create a reservoir of growth factors within the ECM, influencing cell signaling and behavior. nih.gov

Studies have shown that surfactant proteins A and D bind with high affinity to chondroitin sulfate in a calcium-independent manner. nih.gov The sulfation pattern of chondroitin sulfate is a key determinant of its binding specificity to different proteins. pubcompare.ai For instance, different sulfation patterns on chondroitin sulfate chains can dictate the preference of neuronal cell attachment. Furthermore, chondroitin sulfate has been shown to interact with viral proteins, such as the human metapneumovirus F protein, potentially acting as a co-receptor to facilitate viral infection. asm.orggriffith.edu.au

Table 3: Examples of Chondroitin Sulfate-Protein Interactions

| Interacting Protein/Ligand | Biological Context | Significance of Interaction |

| Bone Morphogenetic Protein-2 (BMP-2) | Bone and Cartilage Development | Chondroitin sulfate binds to and can affect the conformation and stability of BMP-2, influencing its osteoinductive activity. pubcompare.airesearchgate.net |

| Surfactant Proteins A and D | Lung Alveolar Epithelium | High-affinity, calcium-independent binding to chondroitin sulfate, suggesting a role in the lung's barrier function. nih.gov |

| Human Metapneumovirus F protein | Viral Infection | Chondroitin sulfate acts as a potential host cell co-receptor, facilitating viral attachment and infection. asm.orggriffith.edu.au |

| Layilin | Cell Adhesion and Motility | Layilin is a receptor for hyaluronan but does not bind to chondroitin sulfate under the tested conditions. nih.gov |

Ligand Binding Site Characterization (e.g., Growth Factors)

Chondroitin sulfate (CS), as a major component of proteoglycans (PGs), plays a crucial role in the extracellular matrix (ECM) by interacting with a variety of physiologically active molecules. frontiersin.org These interactions are fundamental to controlling cellular behavior during development and in the progression of various diseases. frontiersin.org The highly negative charges of the glycosaminoglycan (GAG) chains of chondroitin sulfate are key to its ability to bind to cytokines, chemokines, and growth factors. frontiersin.org

Chondroitin sulfate proteoglycans (CSPGs) are known to be involved in modulating the activity of growth factors. For instance, in the context of osteoarthritis (OA), growth factors such as Fibroblast Growth Factor 2 (FGF2), Transforming Growth Factor-beta (TGFβ), and members of the Bone Morphogenetic Protein (BMP) family are delivered to promote ECM synthesis and cartilage repair. nih.gov The interaction between CSPGs and these growth factors is a critical area of investigation for therapeutic strategies. nih.gov Specifically, a modified form of FGF18, known as sprifermin, has been shown to stimulate chondrocyte proliferation and increase GAG production. nih.gov Furthermore, the ability of versican, a type of CSPG, to bind to hyaluronic acid (HA) and its highly negatively charged CS side chains facilitates the assembly of a pericellular matrix, which in turn can influence the motility and invasion of cancer cells. iiarjournals.org This highlights the significance of the structural characteristics of chondroitin sulfate in mediating interactions with various ligands, thereby influencing cellular functions. iiarjournals.org

Modulation of Inflammatory Pathways

Chondroitin sulfate has demonstrated the ability to modulate inflammatory pathways through various mechanisms, including the inhibition of cartilage-degrading enzymes and the reduction of inflammatory mediator production.

Inhibition of Cartilage-Degrading Enzyme Activity (e.g., Aggrecanases, Collagenases, MMPs)

In vitro studies have shown that chondroitin sulfate can inhibit the activity of several enzymes responsible for cartilage degradation. It has been reported to inhibit matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5 in human, porcine, and bovine chondrocytes. nih.gov The combination of glucosamine (B1671600) and chondroitin sulfate has been found to be effective in downregulating the interleukin-1 (IL-1)-induced gene expression of MMP-3, MMP-13, and Aggrecanase-1 (Agg-1). avma.org

Specifically, chondroitin sulfate has been shown to suppress the induction of MMP-13 by IL-1. avma.org In human chondrocytes, chondroitin sulfate treatment has been observed to decrease the expression of MMP-2 and MMP-9. nih.gov Furthermore, oral administration of chondroitin sulfate in an animal model of osteoarthritis led to reduced levels and mRNA expression of MMP-2, MMP-3, MMP-9, and MMP-13. e-century.us The inhibitory effect on MMP-13 can be mediated through the inhibition of p38 and Erk1/2 activation. nih.govresearchgate.net It is also noteworthy that different forms of chondroitin sulfate, such as CS-4 and CS-6, may exhibit different potencies in inhibiting MMPs. nih.gov

Table 1: Inhibition of Cartilage-Degrading Enzymes by Chondroitin Sulfate (In Vitro)

| Enzyme | Finding | Source |

| Aggrecanases (ADAMTS-4, ADAMTS-5) | Inhibited by chondroitin sulfate in human, porcine, and bovine chondrocytes. | nih.gov |

| Aggrecanase-1 (Agg-1) | Gene expression downregulated by a combination of glucosamine and chondroitin sulfate. | avma.org |

| Collagenases (MMP-1, MMP-13) | Inhibited by chondroitin sulfate in human, porcine, and bovine chondrocytes. | nih.gov |

| MMP-2 | Expression decreased in human chondrocytes. | nih.gov |

| MMP-3 | Inhibited by chondroitin sulfate. | nih.gov |

| MMP-9 | Expression decreased in human chondrocytes. | nih.gov |

| MMP-13 | Inhibition can occur through the inhibition of p38 and Erk1/2 activation. | nih.govresearchgate.net |

Attenuation of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandins, Cytokines)

Chondroitin sulfate has been shown to attenuate the production of various inflammatory mediators in vitro. It can inhibit the synthesis of nitric oxide (NO) synthase, cyclooxygenase (COX)-2, and prostaglandin (B15479496) E2 (PGE2). nih.gov Studies have demonstrated that a combination of glucosamine and chondroitin sulfate suppresses the IL-1-induced gene expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to reduced production of NO and PGE2. nih.gov

In macrophages, chondroitin sulfate A (CSA) and chondroitin sulfate C (CSC) have been found to inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and nitric oxide. frontiersin.org Furthermore, chondroitin sulfate has been observed to cause a dose-dependent inhibition of monosodium urate (MSU) crystal-stimulated IL-1β production from macrophages. acrabstracts.orgd-nb.info In a study on murine melanoma cells, a shrimp-derived chondroitin sulfate decreased the content of TNF-α. researchgate.netnih.gov Some studies have also indicated that certain chondroitin sulfate formulations can significantly inhibit PGE2 and IL-6 production in the presence of IL-1β. mdpi.com

Table 2: Attenuation of Inflammatory Mediators by Chondroitin Sulfate (In Vitro)

| Mediator | Finding | Cell Type/Model | Source |

| Nitric Oxide (NO) | Inhibited the synthesis of NO synthase. | Not specified | nih.gov |

| Inhibited LPS-induced expression. | Bone marrow-derived macrophages | frontiersin.org | |

| Prostaglandins (PGE2) | Inhibited the synthesis of PGE2. | Not specified | nih.gov |

| Significantly inhibited production in the presence of IL-1β. | Not specified | mdpi.com | |

| Cytokines (TNF-α, IL-1β, IL-6) | Inhibited LPS-induced expression of TNF-α, IL-1β, and IL-6. | Bone marrow-derived macrophages | frontiersin.org |

| Dose-dependent inhibition of MSU-stimulated IL-1β production. | Macrophages | acrabstracts.orgd-nb.info | |

| Decreased TNF-α content. | Murine melanoma cells | researchgate.netnih.gov | |

| Significantly inhibited IL-6 production in the presence of IL-1β. | Not specified | mdpi.com |

Role in Central Nervous System Plasticity and Axonal Regeneration Inhibition

Chondroitin sulfate proteoglycans are major inhibitors of structural and functional plasticity in the central nervous system (CNS). oup.com After a CNS injury, CSPGs are upregulated and become a significant component of the glial scar, which restricts axonal regeneration. nih.govfrontiersin.org The inhibitory properties of the glial scar are primarily attributed to these extracellular matrix molecules. elifesciences.org

In vitro studies have demonstrated that CSPGs inhibit neurite outgrowth. nih.gov The sulfation patterns of the chondroitin sulfate chains are critical to this inhibitory function. Specifically, 4-sulfated (4S) CSPGs are known to be inhibitory to axon growth, while 6-sulfated (6S) CSPGs are more permissive. elifesciences.org An increased ratio of 4S to 6S sulfation has been associated with age-related declines in plasticity. elifesciences.org The inhibitory action of CSPGs is mediated through the binding of their sulfated glycosaminoglycan chains to receptors on neurons. elifesciences.org While CSPGs are generally inhibitory, this inhibition is not absolute, and other factors can compensate for their presence. nih.gov Recent research has shown that CSPGs can actively modulate neural plasticity through specific interactions with binding partners, which is dependent on the structure of the CS chain. oup.com

Anticoagulant Activities and Underlying Mechanisms

Chondroitin sulfate exhibits anticoagulant properties through multiple mechanisms. While native chondroitin sulfate has minimal anticoagulant activity, increasing its level of sulfation produces a significant anticoagulant response. plos.org This activity is primarily mediated through heparin cofactor II. plos.org Oversulfated chondroitin sulfate (OSCS) has been shown to have an anticoagulant action in plasma, which is proposed to be mainly through the potentiation of heparin cofactor II. plos.org

Fucosylated chondroitin sulfate, derived from sea cucumbers, demonstrates anticoagulant activity that is largely dependent on heparin cofactor II. nih.gov However, it also possesses a serpin-independent anticoagulant effect. thieme-connect.com This invertebrate-derived glycosaminoglycan can inhibit the intrinsic tenase and prothrombinase complexes, which are crucial for thrombin generation. thieme-connect.com This suggests that fucosylated chondroitin sulfate has broader effects on the coagulation system than mammalian glycosaminoglycans. thieme-connect.com Additionally, oversulfated chondroitin sulfate can functionally bind to antithrombin. ahajournals.orgahajournals.org

Investigation of Antitumor and Antiviral Properties

Antitumor Properties

In vitro studies have revealed the antitumor potential of chondroitin sulfate and its derivatives. A chondroitin sulfate isolated from shrimp demonstrated a long-term antiproliferative effect, reducing tumor colony formation of melanoma cells. researchgate.netnih.gov This shrimp-derived CS also reduced melanoma cell migration and the content of TNF-α. researchgate.netnih.gov Fucosylated chondroitin sulfate from a sea cucumber has also been shown to exert anti-tumor effects by reprogramming tumor-associated macrophages to an M1 subtype, which has tumor-killing abilities. nih.gov Furthermore, fucosylated chondroitin sulfate from another sea cucumber species exhibited a significant inhibitory effect on the growth and colony formation of human colon cancer cells. mdpi.com

Antiviral Properties

Chondroitin sulfate has demonstrated diverse antiviral activities in vitro. nih.gov It has been recognized as an anti-HIV agent, with some studies suggesting that chitosan-chondroitin sulfate complexes can inhibit HIV replication. nih.gov Chondroitin sulfate isolated from a sea cucumber has been shown to inhibit HIV replication by interfering with virus entry. nih.gov Furthermore, chondroitin sulfate E, isolated from squid, has reported antiviral activity against Herpes Simplex Virus (HSV) and Dengue virus. nih.gov There is also evidence suggesting the potential of a novel E-type CS-like molecule in the treatment of human T-cell leukemia virus type 1 (HTLV-1). nih.gov

Interaction with Oxidative Stress Pathways